Dde-Dap(Fmoc)-OH
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Overview
Description
Dde-Dap(Fmoc)-OH: is a compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dde-Dap(Fmoc)-OH typically begins with diaminopropionic acid.
Protection of Amino Groups: The amino groups of diaminopropionic acid are protected using Dde and Fmoc protecting groups. This involves:
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions:
Coupling Reactions:
Common Reagents and Conditions:
Deprotection: Hydrazine, hydroxylamine, piperidine.
Coupling: HATU, EDC, bases like triethylamine or sodium carbonate.
Major Products:
- The major products formed from these reactions are peptides with specific sequences, where Dde-Dap(Fmoc)-OH serves as a building block.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Dde-Dap(Fmoc)-OH is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.
Biology:
Protein Engineering: It is used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism:
Peptide Synthesis: Dde-Dap(Fmoc)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process.
Deprotection: The protecting groups are selectively removed under specific conditions to reveal the free amino groups, which then participate in peptide bond formation.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary molecular target is the formation of peptide bonds between amino acids, facilitated by coupling reagents and deprotection steps.
Comparison with Similar Compounds
Boc-Dap(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) as a protecting group instead of Dde.
Cbz-Dap(Fmoc)-OH: Uses Cbz (carbobenzyloxy) as a protecting group instead of Dde.
Uniqueness:
Dde-Dap(Fmoc)-OH: is unique due to the Dde protecting group, which offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis where selective deprotection is crucial.
Biological Activity
Dde-Dap(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid, is an amino acid derivative extensively utilized in peptide synthesis. This compound exhibits significant biological activities, particularly in the context of gene delivery and peptide-mediated cellular functions.
- Molecular Formula : C28H30N2O6
- Molecular Weight : 490.56 g/mol
- CAS Number : 247127-51-1
- Purity : Minimum 99% .
This compound plays a crucial role in the formation of peptides that can effectively deliver nucleic acids into cells. The compound's structure allows it to form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and facilitating their uptake through endocytosis. Upon entering the endosome, the pH-sensitive nature of Dap-rich peptides enables them to disrupt endosomal membranes, promoting the release of the cargo into the cytoplasm .
Gene Delivery Efficacy
Research indicates that peptides incorporating this compound are particularly effective in mediating gene silencing. For instance, studies demonstrated that Dap-rich peptides exhibited low cytotoxicity while achieving significant plasmid DNA and siRNA transfer in various cell lines, including:
- MCF-7 (human breast cancer cells)
- A549 (adenocarcinomic human alveolar basal epithelial cells)
- Human umbilical vein endothelial cells (HUVECs)
- Differentiated THP-1 macrophage-like cells .
Case Studies
- Peptide Design for Enhanced Delivery :
- Toxicity Assessment :
Comparative Analysis of Peptide Constructs
Peptide Construct | Composition | Gene Delivery Efficiency | Cytotoxicity Level |
---|---|---|---|
LADap4-L1 | 4 Dap residues | Moderate | Low |
LADap(Me)4-L1 | 4 N-methylated Dap | High | Very Low |
Custom Dap Peptide | Varies | Very High | Low |
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKWTEXBXUEJRZ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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